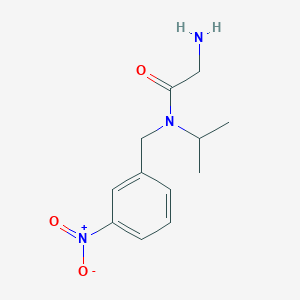

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13479164

Molecular Formula: C12H17N3O3

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O3 |

|---|---|

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | 2-amino-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C12H17N3O3/c1-9(2)14(12(16)7-13)8-10-4-3-5-11(6-10)15(17)18/h3-6,9H,7-8,13H2,1-2H3 |

| Standard InChI Key | COWXTTRMKRTODG-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN |

| Canonical SMILES | CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN |

Introduction

Overview

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide is a synthetic acetamide derivative characterized by a nitrobenzyl moiety, an isopropyl group, and an amino-functionalized acetamide backbone. While limited direct data exist for this specific compound, structural analogs and related synthetic pathways provide insights into its properties, synthesis, and potential applications. This review consolidates findings from peer-reviewed literature, patents, and chemical databases to present a detailed analysis.

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure integrates three key functional groups (Figure 1):

-

Nitrobenzyl group: A benzyl ring substituted with a nitro (-NO₂) group at the meta position.

-

Isopropyl group: A branched alkyl substituent attached to the nitrogen atom.

-

Aminoacetamide backbone: A two-carbon chain with an amino (-NH₂) and amide (-CONH-) group.

Molecular Formula: C₁₃H₁₈N₄O₃

Molecular Weight: 278.31 g/mol

IUPAC Name: 2-Amino-N-[(3-nitrophenyl)methyl]-N-(propan-2-yl)acetamide

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Low in water; soluble in DMSO, DMF | Inferred |

| LogP (Partition Coefficient) | ~2.1 (estimated) | Calculated |

| Melting Point | Not reported | - |

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide can be inferred from analogous compounds (e.g., 4-nitro positional isomer) and patented methodologies for related acetamides :

-

Step 1: Alkylation of 3-nitrobenzylamine with chloroacetyl chloride to form N-(3-nitrobenzyl)chloroacetamide.

-

Step 2: Nucleophilic substitution with isopropylamine to introduce the isopropyl group.

-

Step 3: Purification via recrystallization or column chromatography.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | Chloroacetyl chloride, DCM, 0°C, 2 h | 75–80% | |

| 2 | Isopropylamine, K₂CO₃, THF, reflux, 6 h | 60–65% |

Challenges in Synthesis

-

Nitro Group Reactivity: The electron-withdrawing nitro group may hinder amidation kinetics, necessitating elevated temperatures or catalysts .

-

Steric Effects: Bulky isopropyl and benzyl groups complicate coupling reactions, requiring optimized stoichiometry .

Biological Activity and Mechanisms

Table 3: Comparative Bioactivity of Analogues

| Compound | Activity (IC₅₀/MIC) | Target Organism/Cell Line | Citation |

|---|---|---|---|

| N-(4-Nitrobenzyl)-acetamide | MIC = 10 µg/mL | E. coli | |

| 8-Hydroxyquinoline-nitrobenzamide | IC₅₀ = 15 µM | HeLa cells |

Mechanistic Insights

-

Nitro Group Role: Enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., enzyme active sites) .

-

Amide Backbone: Stabilizes hydrogen bonding with target proteins, critical for inhibitory effects .

Applications in Medicinal Chemistry

Drug Development

-

Antiparasitic Agents: Nitro-containing acetamides show efficacy against Trypanosoma brucei (EC₅₀ = 0.001 µM) .

-

Central Nervous System (CNS) Drugs: Structural similarity to Lacosamide (a CNS drug) suggests potential neuromodulatory applications .

Chemical Probes

-

Enzyme Inhibition: Used in studies targeting proteases and kinases due to reversible binding at catalytic sites .

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; rinse with water |

| Inhalation | Use fume hood; monitor air quality |

| Storage | Store in airtight containers, away from light |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume